JTV-519 was initially synthesized to explore its effects on calcium handling in cardiac cells. It is classified as a calcium channel blocker and is noted for its ability to stabilize the closed conformation of ryanodine receptors, thereby reducing calcium leakage into the cytosol during diastole. The compound has been studied extensively in animal models, although human clinical trials are still pending .
The synthesis of JTV-519 hemifumarate involves several key steps that focus on constructing the benzothiazepine core structure. The synthesis can be summarized as follows:
JTV-519 hemifumarate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it exhibits a molecular weight of approximately 540.67 g/mol.
The compound's three-dimensional conformation allows for effective binding to RyR2, stabilizing it in a closed state and preventing unwanted calcium release .
JTV-519 participates in several critical chemical reactions that underpin its mechanism of action:
The mechanism of action of JTV-519 is primarily centered around its interaction with ryanodine receptors:
JTV-519 hemifumarate possesses several important physical and chemical properties:
These properties are vital for ensuring consistent performance in laboratory settings and potential therapeutic applications.
JTV-519 hemifumarate has several promising applications in scientific research and medicine:
CAS No.: 154-87-0
CAS No.: 13836-61-8
CAS No.:
CAS No.: 94242-53-2
CAS No.: 34255-08-8
CAS No.: 22252-07-9